3-Hydroxyguanfacine
Overview
Description
3-Hydroxyguanfacine is a chemical compound that belongs to the class of guanidine derivatives. It is a metabolite of guanfacine, a drug used for the treatment of attention-deficit/hyperactivity disorder (ADHD) .
Synthesis Analysis
The main metabolic pathway of guanfacine, which leads to the formation of 3-Hydroxyguanfacine, involves monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . A minor pathway is glucuronidation at different positions on guanfacine .Chemical Reactions Analysis
The primary chemical reaction involving 3-Hydroxyguanfacine is its conversion to Guanfacine 3-sulfate . This reaction type is sulfate conjugation .Scientific Research Applications
Metabolism and Biotransformation
- 3-Hydroxyguanfacine is a key metabolite in the oxidative metabolism of guanfacine, a centrally acting α2-adrenoceptor agonist. The N-oxidative biotransformation and the corresponding in vitro retroreduction of N-hydroxyguanfacine were studied using hepatic microsomal fractions from various species (Clement & Demesmaeker, 1997).
- Metabolite profiling of guanfacine in plasma and urine of healthy subjects identified 3-hydroxyguanfacine as a principal metabolite. This profiling aids in understanding the drug's metabolic pathways and potential effects on the body (Inoue et al., 2019).
Pharmacological Implications
- Research on σ (sigma) receptor subtypes in rat liver and kidney indicated that compounds like 3-hydroxyguanfacine might interact with these receptors. Such interactions could have implications for the development of new treatments or understanding of drug mechanisms (Hellewell et al., 1994).
- Studies involving hydroxyurea analogues like hydroxyguanidine, which is structurally related to 3-hydroxyguanfacine, show effects on DNA synthesis. Understanding these effects can contribute to the development of antitumor drugs and treatments for proliferative diseases (Hill & Gordon, 1968).
Molecular Interactions and Toxicity
- Investigations into the DNA-damaging effects of compounds like aminoguanidine, which shares similarities with 3-hydroxyguanfacine, highlight the potential risks and interactions of these compounds at the molecular level (Suji & Sivakami, 2006).
- Research on hydroxyurea and its analogues, including compounds related to 3-hydroxyguanfacine, assists in understanding their inhibition of DNA synthesis. This knowledge is crucial for developing treatments for cancer and other diseases involving rapid cell division (Young et al., 1967).
3D Printing and Material Science
- The application of 3-hydroxyflavone in high-performance photoinitiating systems for 3D printing demonstrates the potential of compounds structurally related to 3-hydroxyguanfacine in material sciences (Al Mousawi et al., 2018).
properties
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichloro-3-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJWHWYOPUIOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228834 | |
Record name | 3-Hydroxyguanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyguanfacine | |
CAS RN |
78197-84-9 | |
Record name | N-(Aminoiminomethyl)-2,6-dichloro-3-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78197-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyguanfacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078197849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyguanfacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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